molecular formula C20H30N2 B017237 BRN 3372114 CAS No. 102314-46-5

BRN 3372114

Cat. No.: B017237
CAS No.: 102314-46-5
M. Wt: 298.5 g/mol
InChI Key: VGUTXEYVDQAZOT-UHFFFAOYSA-N
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Description

Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the phenyl and diethylamino groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The phenyl and cyclohexane groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

102314-46-5

Molecular Formula

C20H30N2

Molecular Weight

298.5 g/mol

IUPAC Name

2-cyclohexyl-4-(diethylamino)-2-phenylbutanenitrile

InChI

InChI=1S/C20H30N2/c1-3-22(4-2)16-15-20(17-21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5,7-8,11-12,19H,3-4,6,9-10,13-16H2,1-2H3

InChI Key

VGUTXEYVDQAZOT-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2

Synonyms

α-[2-(Diethylamino)ethyl]-α-phenylcyclohexaneacetonitrile

Origin of Product

United States

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